molecular formula C25H27NO6 B12185451 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12185451
M. Wt: 437.5 g/mol
InChI Key: JVRXDPHAJRUZBH-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, a phenyl group, and a tert-butoxycarbonyl-protected amino butanoate side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the initial formation of the chromen core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives .

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl phenylacetate
  • Baicalin

Uniqueness

Compared to similar compounds, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate stands out due to its unique combination of a chromen core and a tert-butoxycarbonyl-protected amino butanoate side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C25H27NO6/c1-16-20(30-21(27)11-8-14-26-24(29)32-25(2,3)4)13-12-18-19(15-22(28)31-23(16)18)17-9-6-5-7-10-17/h5-7,9-10,12-13,15H,8,11,14H2,1-4H3,(H,26,29)

InChI Key

JVRXDPHAJRUZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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